

# solubility and phase transitions of Rochelle salt

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An In-depth Technical Guide to the Solubility and Phase Transitions of Rochelle Salt

### **Abstract**

**Rochelle salt**, or sodium potassium tartrate tetrahydrate (KNaC<sub>4</sub>H<sub>4</sub>O<sub>6</sub>·4H<sub>2</sub>O), is a double salt of tartaric acid renowned for its significant piezoelectric and ferroelectric properties.[1][2][3] This technical guide provides a comprehensive overview of the aqueous solubility and complex phase transitions of **Rochelle salt**, targeting researchers, scientists, and professionals in drug development and materials science. It consolidates quantitative data, details established experimental protocols for characterization, and presents logical and experimental workflows through visualization. The unique ferroelectric behavior of **Rochelle salt**, which exists only between two distinct Curie temperatures, makes it a subject of continued scientific interest.

# **Physicochemical Properties**

**Rochelle salt** is a colorless to white crystalline solid that typically exists as a tetrahydrate.[4][5] It is odorless and has a cooling, saline taste.[2][6] The compound is known to be deliquescent and should be stored in a dry, sealed environment to prevent deterioration from atmospheric moisture.[3]

Table 1: General Physicochemical Properties of Rochelle Salt



Property	Value		
Chemical Formula	KNaC4H4O6·4H2O[4][6][7]		
Molar Mass	282.22 g/mol [4][8][9]		
Appearance	Colorless or white crystalline powder[2][4][6]		
Crystal System	Orthorhombic (in paraelectric phases)[10][11]		
Density	~1.79 g/cm³[4][12]		
Melting Point	70-80 °C[4][6][13]		
Decomposition Temp.	220 °C[4][6]		

# **Solubility in Aqueous Solutions**

**Rochelle salt** is highly soluble in water, a property attributed to the ionic nature of the sodium and potassium ions and the presence of hydroxyl groups that interact favorably with water molecules.[5][12] Its solubility is markedly dependent on temperature, increasing as the temperature rises.[12] It is practically insoluble in ethanol.[6][13]

Table 2: Aqueous Solubility of Rochelle Salt at Various Temperatures

Temperature (°C)	Solubility (g / 100 mL H <sub>2</sub> O)		
0	26[3]		
6	47.4		
20	63[4]		
20	73 (g / 100g H <sub>2</sub> O)[6][13]		
26	66[3]		

## **Phase Transitions**

**Rochelle salt** is distinguished by its unique ferroelectric behavior. It exhibits a ferroelectric phase only within a specific temperature range, bracketed by two Curie points, a lower point



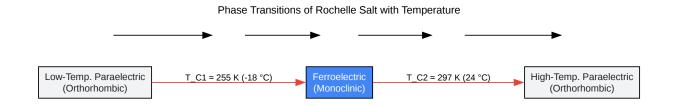
(T\_C1) and an upper point (T\_C2).[10][11] Outside this range, it exists in a paraelectric state. [10][11] The transition from the paraelectric to the ferroelectric phase is accompanied by a change in the crystal structure from orthorhombic to monoclinic.[10][11] Recent multi-temperature X-ray diffraction studies suggest that the high-temperature and low-temperature paraelectric phases are structurally the same.[14]

Table 3: Phase Transition Properties of Rochelle Salt

Transition Temperature	Value (°C)	Value (K)	Phase	Crystal System
T > T_C2	> 24	> 297	High- Temperature Paraelectric (HT- PE)	Orthorhombic[7] [10][11]
T_C2 (Upper Curie Point)	~24	~297	Phase Transition	Orthorhombic ↔ Monoclinic
T_C1 < T < T_C2	-18 to 24	255 to 297	Ferroelectric (FE)	Monoclinic[7][10] [11]
T_C1 (Lower Curie Point)	~ -18	~255	Phase Transition	Monoclinic ↔ Orthorhombic
T < T_C1	< -18	< 255	Low- Temperature Paraelectric (LT- PE)	Orthorhombic[7] [10][11]

Note: Reported values for Curie temperatures vary slightly across literature. The values of 255 K (-18.15  $^{\circ}$ C) and 297 K (23.85  $^{\circ}$ C) are frequently cited.[7][11][15][16]





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Phase transitions of **Rochelle salt** with temperature.

# **Experimental Protocols Sample Preparation: Single Crystal Growth**

High-quality single crystals are essential for accurate characterization of physical properties. The slow evaporation method is commonly employed.

- Preparation of Saturated Solution: Dissolve Rochelle salt in distilled water at an elevated temperature (e.g., 60 °C) until saturation is reached. A common starting point is to dissolve 90-100 grams of Rochelle salt per 100 mL of water.[17]
- Filtration: Filter the hot, saturated solution through a coffee filter or filter paper to remove any impurities or undissolved particles.[17][18][19]
- Seed Crystal Formation: Allow the filtered solution to cool slowly to room temperature. Small seed crystals will form at the bottom of the container as solubility decreases.[17]
- Seeded Growth: Select a well-formed, transparent seed crystal. Suspend it via a thin thread
  (e.g., nylon) in a fresh, slightly supersaturated solution.[17] The container should be covered
  to allow for slow evaporation over several days to weeks, promoting the growth of a large
  single crystal.[20]

## **Determination of Aqueous Solubility**

• Equilibration: Prepare a slurry of **Rochelle salt** in distilled water in a sealed, temperature-controlled water bath. Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached at the desired temperature.



- Sampling: Cease agitation and allow the excess solid to settle. Carefully extract a known volume of the clear, supernatant liquid using a pre-heated pipette to prevent premature crystallization.
- Gravimetric Analysis: Transfer the sampled solution to a pre-weighed beaker. Evaporate the
  water completely in a drying oven set to a temperature below the first decomposition stage
  (e.g., 50 °C).
- Calculation: Weigh the beaker containing the dry Rochelle salt residue. The mass of the salt
  per volume of water determines the solubility at that temperature. Repeat for multiple
  temperatures to generate a solubility curve.

## **Characterization of Phase Transitions**

The ferroelectric phase transitions can be identified by monitoring changes in thermal, dielectric, or structural properties as a function of temperature.

#### 4.3.1 Differential Scanning Calorimetry (DSC)

- Sample Preparation: Place a small, weighed amount of powdered **Rochelle salt** crystal into a hermetically sealed aluminum DSC pan.
- Thermal Program: Place the sample pan and an empty reference pan into the DSC instrument. Cool the sample to a temperature well below the lower Curie point (e.g., -50 °C or 223 K).
- Data Acquisition: Heat the sample at a controlled rate (e.g., 5-10 K/min) through both transition temperatures up to a point above the upper Curie point (e.g., 40 °C or 313 K).[21]
- Analysis: The phase transitions will appear as endothermic peaks on the DSC thermogram during heating, corresponding to the enthalpy changes at T\_C1 and T\_C2.

#### 4.3.2 Dielectric Permittivity Measurement

 Sample Preparation: Cut a thin plate from a single crystal perpendicular to the ferroelectric aaxis. Apply conductive electrodes (e.g., silver paint or sputtered gold) to the two parallel faces.

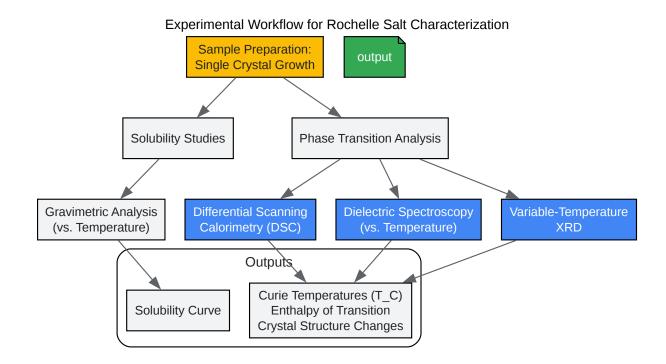
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- Measurement Setup: Mount the sample in a temperature-controlled chamber. Connect the electrodes to an LCR meter to measure capacitance.
- Data Acquisition: Cool the sample below T\_C1. Slowly heat the sample at a constant rate while recording the capacitance and temperature simultaneously.
- Analysis: The dielectric constant (permittivity) is proportional to the measured capacitance.
   The data will show sharp, pronounced peaks at the lower and upper Curie temperatures,
   which is a hallmark of the ferroelectric transitions in Rochelle salt.[11][22]
- 4.3.3 Variable-Temperature X-ray Diffraction (XRD)
- Sample Preparation: Mount a small, high-quality single crystal on a goniometer head.
- Environmental Control: Place the goniometer in a diffractometer equipped with a cryostream or heating device that allows for precise temperature control over the range of interest (e.g., 100 K to 310 K).[7][15]
- Data Collection: Collect full X-ray diffraction datasets at multiple temperatures, specifically below T\_C1, between T\_C1 and T\_C2, and above T\_C2.[7][15]
- Structural Refinement: Analyze the diffraction data at each temperature to determine the unit cell parameters and space group. This analysis will confirm the change in crystal system from orthorhombic (paraelectric) to monoclinic (ferroelectric) and back to orthorhombic.[10]





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Workflow for the characterization of Rochelle salt.

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